An In-Depth Technical Guide to the Chemical Properties of 1-(5-Nitropyridin-2-yl)-1,4-diazepane
An In-Depth Technical Guide to the Chemical Properties of 1-(5-Nitropyridin-2-yl)-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-(5-Nitropyridin-2-yl)-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document delves into its physicochemical characteristics, synthesis, reactivity, and potential biological relevance. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and utilization of novel chemical entities for therapeutic applications.
Introduction
1-(5-Nitropyridin-2-yl)-1,4-diazepane is a small molecule featuring a diazepane ring substituted with a 5-nitropyridine moiety. The unique combination of the flexible seven-membered diazepane ring and the electron-deficient nitropyridine system imparts distinct chemical and physical properties to the molecule, making it a subject of interest for further investigation. The diazepine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] The introduction of a nitropyridine group can further modulate the compound's electronic and steric properties, potentially influencing its interaction with biological targets.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 1-(5-Nitropyridin-2-yl)-1,4-diazepane are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-(5-Nitropyridin-2-yl)-1,4-diazepane | [2] |
| CAS Number | 287114-27-6 | [2] |
| Molecular Formula | C₁₀H₁₄N₄O₂ | [2] |
| Molecular Weight | 222.248 g/mol | [2] |
| Melting Point | 111 °C | N/A |
| Appearance | Likely a solid at room temperature | Inferred from melting point |
| Purity | Typically ≥97% (commercial sources) | [3] |
| Storage Conditions | 2-8 °C, inert atmosphere | [3] |
Synthesis and Purification
The synthesis of 1-(5-Nitropyridin-2-yl)-1,4-diazepane typically involves a nucleophilic aromatic substitution reaction. A plausible and commonly employed synthetic route is the reaction of 2-chloro-5-nitropyridine with 1,4-diazepane.
General Synthetic Protocol
Reaction:
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
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Addition of Reactant: To the stirred solution, add an equimolar or a slight excess of 1,4-diazepane. The addition should be done portion-wise to control any potential exotherm.
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Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
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Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and allow it to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are chosen for their ability to dissolve the reactants and facilitate the nucleophilic aromatic substitution by stabilizing the charged intermediates.
-
Base: The use of a non-nucleophilic base is crucial to prevent side reactions with the electrophilic 2-chloro-5-nitropyridine.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction, as the aromatic ring is deactivated by the electron-withdrawing nitro group.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 1-(5-Nitropyridin-2-yl)-1,4-diazepane.
Chemical Reactivity and Potential Derivatization
The chemical reactivity of 1-(5-Nitropyridin-2-yl)-1,4-diazepane is primarily dictated by the functional groups present: the nitro group on the pyridine ring and the secondary amine in the diazepane ring.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C), tin(II) chloride, or sodium dithionite. This transformation opens up avenues for further derivatization, such as amide or sulfonamide formation.
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N-Alkylation/N-Acylation of the Diazepane Ring: The secondary amine in the diazepane ring is nucleophilic and can undergo reactions such as alkylation, acylation, and sulfonylation to introduce a variety of substituents. These modifications can be used to modulate the compound's lipophilicity, steric bulk, and hydrogen bonding capacity.
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Electrophilic Aromatic Substitution: The pyridine ring is electron-deficient due to the presence of the nitrogen atom and the nitro group, making it generally unreactive towards electrophilic aromatic substitution.
Reactivity Pathways Diagram
Caption: Key reactivity pathways of 1-(5-Nitropyridin-2-yl)-1,4-diazepane.
Potential Biological Activity and Applications
While specific biological data for 1-(5-Nitropyridin-2-yl)-1,4-diazepane is not extensively documented in publicly available literature, the structural motifs present suggest potential for biological activity.
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Diazepine Core: The 1,4-diazepane scaffold is a common feature in compounds targeting the central nervous system (CNS).[1] Derivatives have been explored as anxiolytics, anticonvulsants, and antipsychotics.[4]
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Nitropyridine Moiety: Nitropyridine-containing compounds have been investigated for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[5]
Given these precedents, 1-(5-Nitropyridin-2-yl)-1,4-diazepane and its derivatives could be valuable candidates for screening in various biological assays, particularly in the areas of neuropharmacology and oncology. Further research is warranted to elucidate the specific pharmacological profile of this compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 1-(5-Nitropyridin-2-yl)-1,4-diazepane.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[3]
-
Toxicity: Specific toxicological data for this compound is not available. It should be treated as a potentially hazardous substance.
Always consult the material safety data sheet (MSDS) provided by the supplier for detailed safety information.
Conclusion
1-(5-Nitropyridin-2-yl)-1,4-diazepane is a chemical entity with interesting structural features that suggest potential for further exploration in medicinal chemistry. This guide has provided an overview of its known chemical properties, a plausible synthetic route, and an outline of its potential reactivity and biological applications. The lack of comprehensive experimental data, particularly spectroscopic and biological information, highlights the need for further research to fully characterize this compound and unlock its potential in drug discovery and development.
References
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(2009). Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine, 1,4-diazepane, and 1,4-diazocane building blocks. PubMed. [Link]
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Matrix Fine Chemicals. 1-(5-NITROPYRIDIN-2-YL)-1,4-DIAZEPANE | CAS 287114-27-6. [Link]
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The Royal Society of Chemistry. (2006). Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. [Link]
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(2005). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. PubMed. [Link]
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ResearchGate. (2019). Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. [Link]
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(2025). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. National Institutes of Health (NIH). [Link]
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MDPI. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][6][7]diazepines, and Their Cytotoxic Activity. [Link]
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Semantic Scholar. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. [Link]
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National Institutes of Health (NIH). (2023). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
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National Institutes of Health (NIH). (2016). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]
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MDPI. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
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